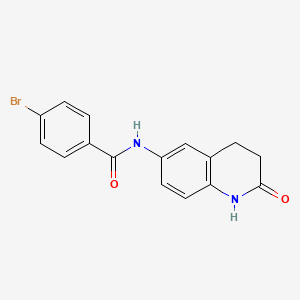

![molecular formula C18H13BrClN3O2S B6568174 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921584-62-5](/img/structure/B6568174.png)

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide” is a synthetic compound that has been studied for its pharmacological activities . It belongs to a class of compounds known as thiazole derivatives . Thiazole derivatives have been found to exhibit a variety of medicinal properties, including antimicrobial, antifungal, and antitumor activities .

Synthesis Analysis

The synthesis of this compound involves the formation of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

The thiazole nucleus in the compound is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by spectroanalytical data, including NMR and IR . The compound’s mass was determined to be 469 [M + +1] .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been synthesized and studied for its antimicrobial activity . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . The results revealed that certain derivatives of this compound have promising antimicrobial activity .

Anticancer Activity

The compound has also been studied for its anticancer activity . Specifically, it has been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Certain derivatives were found to be the most active ones against this breast cancer cell line .

Molecular Docking Studies

Molecular docking studies: have been carried out to study the binding mode of active compounds with receptor . These studies demonstrated that certain derivatives of this compound displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

Synthesis and Molecular Modelling

The compound has been synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . This process is crucial for understanding the compound’s properties and potential applications .

Drug Resistance Combat

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of this compound to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Development of New Molecules

The study and understanding of this compound and its derivatives can contribute to the discovery and development of new molecules from synthetic sources with novel mode of action to treat microbial infections and cancer .

Zukünftige Richtungen

Future research could focus on further exploring the pharmacological activities of this compound and its derivatives, particularly their antimicrobial and anticancer properties . Additionally, molecular docking studies could be carried out to study the binding mode of active compounds with receptors, which could potentially lead to the development of new drugs .

Wirkmechanismus

Target of Action

It has been found to exhibit promising antimicrobial and antiproliferative activities . This suggests that its targets could be key proteins or enzymes involved in microbial growth and cell proliferation.

Mode of Action

Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Given its antimicrobial and antiproliferative activities, it can be inferred that it likely interferes with essential biochemical pathways in microbes and cancer cells, leading to their inhibition or death .

Pharmacokinetics

The physicochemical properties and spectroanalytical data of this compound have been confirmed , which could provide a basis for further studies on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound’s action results in the inhibition of microbial growth and cancer cell proliferation.

Eigenschaften

IUPAC Name |

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClN3O2S/c19-12-3-7-14(8-4-12)21-16(24)9-15-10-26-18(22-15)23-17(25)11-1-5-13(20)6-2-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNUQCJIHNZBHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568092.png)

![N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568102.png)

![1-[(3-nitrophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568110.png)

![1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B6568121.png)

![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide](/img/structure/B6568123.png)

![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)

![N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568139.png)

![N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568140.png)

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6568148.png)

![4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568160.png)

![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6568172.png)

![4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568176.png)